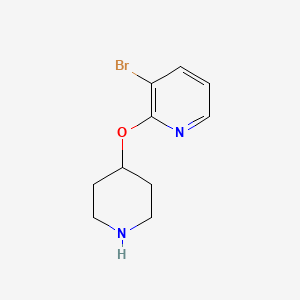
Methyl 2-(3-fluoro-5-(trifluoromethyl)benzyl)isonicotinate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of “Methyl 2-(3-fluoro-5-(trifluoromethyl)benzyl)isonicotinate” could involve the use of 3-Fluoro-5-(trifluoromethyl)benzoic acid . This benzoic acid derivative can be easily attached to molecule scaffolds through amination reactions. The carboxylic acid group can be converted to an acyl chloride for nucleophilic substitution and Friedel-Craft acylation .Molecular Structure Analysis
The molecular structure of a similar compound, 2-Fluoro-3-(trifluoromethyl)benzyl alcohol, has been analyzed . It has a molecular weight of 194.1263 . The structure is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The trifluoromethyl (TFM, -CF3) group-containing compounds have been found to exhibit numerous pharmacological activities . They make up more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) .Applications De Recherche Scientifique
Synthesis of Peracylated Fluorodeoxy Pentofuranosides : This research involves the synthesis of fluorinated sugars, which are significant in the study of biological systems and the development of pharmaceuticals. The process described involves the oxidation of methyl 5-O-benzyl-3(2)-deoxy-3(2)-fluoro- α- d - pentofuranosides, leading to the formation of 2- or 3-keto derivatives. This synthesis is relevant in the context of Methyl 2-(3-fluoro-5-(trifluoromethyl)benzyl)isonicotinate due to the involvement of fluorinated compounds (Mikhailopulo et al., 1995).
Biological Properties of Fluorinated Pentofuranosides : In another study, the synthesis of 2-amino-3-fluoro-2,3-dideoxy-D-pentofuranosides and their biological properties were investigated. Although these compounds did not exhibit antiviral activity, such research highlights the interest in fluorine chemistry for potential therapeutic applications, which aligns with the chemical nature of this compound (Mikhailopulo et al., 1991).
Fluorocarbohydrates Research : The study of fluorocarbohydrates, including the synthesis of deoxyfluoronucleosides, is a significant area of research. This is relevant to this compound due to the common theme of incorporating fluorine into organic molecules, potentially for biological applications (Wright & Taylor, 1968).
Trifluoromethyl-substituted Protoporphyrinogen IX Oxidase Inhibitors : This research focuses on the structures of certain trifluoromethyl-substituted compounds, which are studied for their potential as inhibitors. The relevance to this compound lies in the exploration of trifluoromethyl groups in drug design (Li et al., 2005).
Synthesis of Fluoro-D-mannose : The study details the synthesis of 2-deoxy-2-fluoro-D-mannose, a compound relevant in medical imaging and diagnostics. This is pertinent to this compound due to the shared focus on fluorinated molecules for biomedical applications (Haradahira et al., 1984).
Mécanisme D'action
While the specific mechanism of action for “Methyl 2-(3-fluoro-5-(trifluoromethyl)benzyl)isonicotinate” is not mentioned in the search results, a related compound, 3-Fluoro-5-(trifluoromethyl)benzoic acid, has been used as a fusion inhibitor of influenza A virus . It exhibits an inhibition of 0.22 µM on the membrane fusion between the virus and the endosome of the host cells .
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
methyl 2-[[3-fluoro-5-(trifluoromethyl)phenyl]methyl]pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F4NO2/c1-22-14(21)10-2-3-20-13(7-10)6-9-4-11(15(17,18)19)8-12(16)5-9/h2-5,7-8H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDEKOELZRBVCCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1)CC2=CC(=CC(=C2)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F4NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
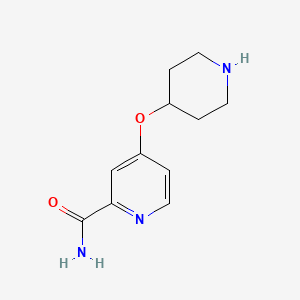
![4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine](/img/structure/B1445028.png)
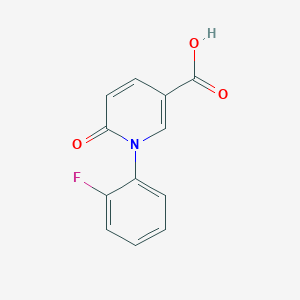

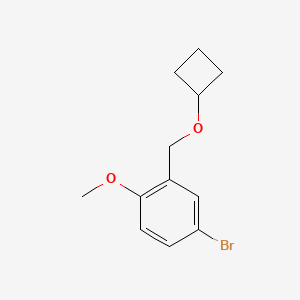
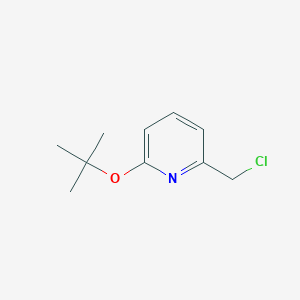
![1-ethyl-4-[(pyrrolidin-3-yloxy)methyl]-1H-pyrazole](/img/structure/B1445037.png)
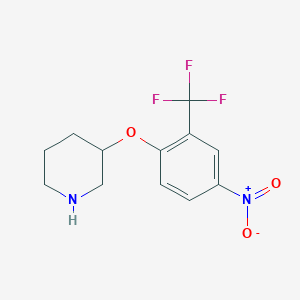

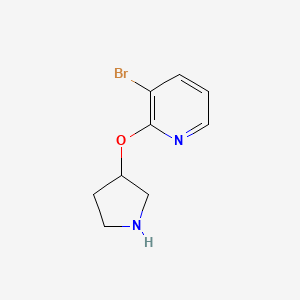
![2-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B1445043.png)
![N-[(3-chlorophenyl)methyl]cyclobutanamine](/img/structure/B1445044.png)
